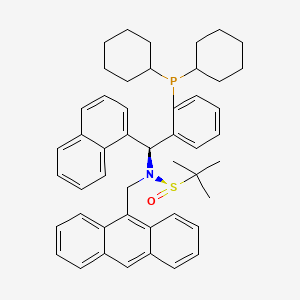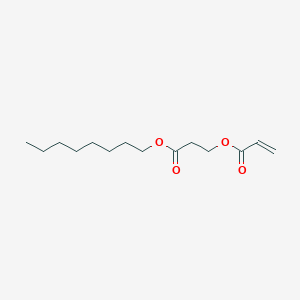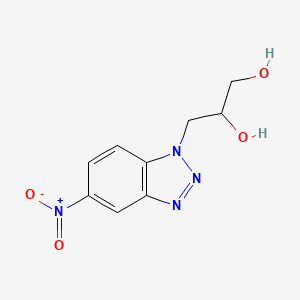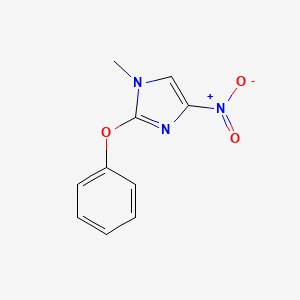![molecular formula C19H22N2O3 B14013982 methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate CAS No. 30117-17-0](/img/structure/B14013982.png)
methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetamido group, and an ethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate typically involves multiple steps. One common method includes the acylation of aniline derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the desired carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(chlorocarbonyl)benzoate
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
30117-17-0 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate |
InChI |
InChI=1S/C19H22N2O3/c1-4-21(18-7-5-6-17(12-18)20-14(2)22)13-15-8-10-16(11-9-15)19(23)24-3/h5-12H,4,13H2,1-3H3,(H,20,22) |
InChI Key |
IQLJPOUMHFHAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(=O)OC)C2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















